Z-Gly-gly-trp-OH
Overview
Description
“Z-Gly-gly-trp-OH” is a peptide compound. The “Z” stands for a protecting group, benzyloxycarbonyl, which is often used in peptide synthesis . The “Gly-gly-trp” represents a sequence of three amino acids: glycine (Gly), glycine (Gly), and tryptophan (Trp). The “OH” at the end indicates a hydroxyl group .
Synthesis Analysis
The synthesis of such peptides often involves solution phase peptide synthesis . The process typically includes the protection of certain amino and carboxyl groups during the synthesis of a peptide . The carboxyl groups are protected by ester formation and amino groups are protected by the formation of their tert-butoxycarbonyl amide derivatives .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the molecular formula C21H21N3O5 . The molecular weight of this compound is 395.41 .
Scientific Research Applications
Spectroscopic Analysis and Secondary Structure Formation
- Z-Pro-Leu-Gly-OH, a three-residue peptide capped with a benzyloxycarbonyl (Z-) group, shows clear evidence of different hydrogen-bonding networks when investigated using infrared (IR) spectroscopy. The gas phase structure of Z-Pro-Leu-Gly-OH forms a successive γ-turn structure with a free C-terminal carboxyl group, providing insights into its binding capabilities in the gas phase (Chakraborty et al., 2012).
Sequence Recognition and Sorting
- Cucurbit[7]uril, a molecule used for molecular recognition, shows a very strong complex formation with zwitterionic dipeptide Phe-Gly, and it effectively recognizes peptide sequences, showing relative affinities that are notably different for sequences like Phe-Gly over Gly-Phe and Tyr-Gly over Gly-Tyr (Rekharsky et al., 2008).
Surface Modification and Functionalization
- A modified method using Z-Gly-OH for solvent-free surface modification introduces amino groups on carbon nanotube surfaces. This method suggests an increased contact area of the functionalizing substances with carbon nanotubes, offering potential in various nanotechnological applications (Gorshkova et al., 2021).
Conformational Analysis and Peptide Structure
- In studies on peptides like Z-(Gly)n-OH, spectroscopy has been used to characterize the structures in terms of sequences of intramolecular H-bonded rings. The research provides valuable information on the conformation-specific structures and potential functionalities of such peptides (Dean et al., 2012).
Peptide-Based Chemical Sensors
- A peptide-based fluorescent chemical sensor incorporating elements such as Trp and Gly has been designed for detecting Zn2+. The sensor, based on fluorescence resonance energy transfer (FRET), provides a tool for in vitro and in vivo applications, expanding the potential uses of peptides in biochemical sensing (Zhang et al., 2019).
Safety and Hazards
The safety data sheet for “Z-Gly-gly-trp-OH” suggests that it should be handled with care. It’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. In case of accidental release, it’s advised to avoid letting the chemical enter drains .
Properties
IUPAC Name |
3-(1H-indol-3-yl)-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O6/c28-20(12-26-23(32)33-14-15-6-2-1-3-7-15)25-13-21(29)27-19(22(30)31)10-16-11-24-18-9-5-4-8-17(16)18/h1-9,11,19,24H,10,12-14H2,(H,25,28)(H,26,32)(H,27,29)(H,30,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUFIASSRJGSBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83798-91-8 | |
Record name | MLS003389339 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333458 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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